N-(1,3-benzodioxol-5-yl)-2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide N-(1,3-benzodioxol-5-yl)-2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Brand Name: Vulcanchem
CAS No.: 477330-17-9
VCID: VC11303902
InChI: InChI=1S/C22H16BrN5O3S/c23-15-3-6-17(7-4-15)28-21(14-2-1-9-24-11-14)26-27-22(28)32-12-20(29)25-16-5-8-18-19(10-16)31-13-30-18/h1-11H,12-13H2,(H,25,29)
SMILES: C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(N3C4=CC=C(C=C4)Br)C5=CN=CC=C5
Molecular Formula: C22H16BrN5O3S
Molecular Weight: 510.4 g/mol

N-(1,3-benzodioxol-5-yl)-2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

CAS No.: 477330-17-9

Cat. No.: VC11303902

Molecular Formula: C22H16BrN5O3S

Molecular Weight: 510.4 g/mol

* For research use only. Not for human or veterinary use.

N-(1,3-benzodioxol-5-yl)-2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide - 477330-17-9

Specification

CAS No. 477330-17-9
Molecular Formula C22H16BrN5O3S
Molecular Weight 510.4 g/mol
IUPAC Name N-(1,3-benzodioxol-5-yl)-2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C22H16BrN5O3S/c23-15-3-6-17(7-4-15)28-21(14-2-1-9-24-11-14)26-27-22(28)32-12-20(29)25-16-5-8-18-19(10-16)31-13-30-18/h1-11H,12-13H2,(H,25,29)
Standard InChI Key KTUVIZSFIXCIGB-UHFFFAOYSA-N
SMILES C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(N3C4=CC=C(C=C4)Br)C5=CN=CC=C5
Canonical SMILES C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(N3C4=CC=C(C=C4)Br)C5=CN=CC=C5

Introduction

The compound N-(1,3-benzodioxol-5-yl)-2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide is a complex organic molecule that integrates several pharmacologically active moieties, including a benzodioxole ring, a triazole ring, and a sulfanyl linkage. This unique combination suggests potential applications in medicinal chemistry, particularly in the development of therapeutic agents with diverse biological activities.

Synthesis and Chemical Reactions

The synthesis of compounds with similar structures typically involves multi-step reactions. For instance, the formation of an acetamide derivative from 1,3-benzodioxole can be followed by the introduction of a triazole ring through cyclization reactions involving appropriate precursors such as 4-bromophenyl and pyridine derivatives. The specific synthesis route for N-(1,3-benzodioxol-5-yl)-2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide would likely involve similar strategies but with adjustments to incorporate the pyridin-3-yl group instead of pyridin-4-yl.

Data Table: Comparison of Related Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)Notable Activities
N-(1,3-benzodioxol-5-yl)-2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamideC₁₅H₁₄BrN₃O₄S₂439.32Potential medicinal applications
N-(1,3-benzodioxol-5-yl)-2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamideC₁₈H₁₈BrN₃O₃S510.43Antifungal and anticancer potential
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamideNot specifiedNot specifiedAnti-inflammatory activity

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